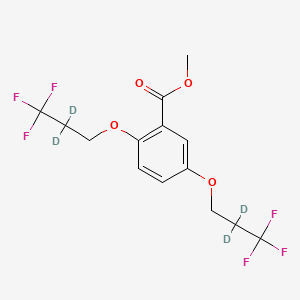
Methyl 2,5-bis(trifluoroethoxy)benzoate-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,5-bis(trifluoroethoxy)benzoate-d4 is a deuterated derivative of Methyl 2,5-bis(trifluoroethoxy)benzoate. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The incorporation of deuterium can significantly alter the physical and chemical properties of the compound, making it useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-bis(trifluoroethoxy)benzoate-d4 typically involves the deuteration of Methyl 2,5-bis(trifluoroethoxy)benzoate. The process can be carried out using deuterated reagents and solvents to ensure the incorporation of deuterium atoms. Common methods include:
Deuterium Exchange Reactions: This involves the exchange of hydrogen atoms with deuterium in the presence of a deuterated catalyst.
Direct Deuteration: Using deuterated reagents such as deuterated trifluoroethanol in the synthesis process.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and high-pressure deuteration.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-bis(trifluoroethoxy)benzoate-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of 2,5-bis(trifluoroethoxy)benzoic acid.
Reduction: Formation of 2,5-bis(trifluoroethoxy)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2,5-bis(trifluoroethoxy)benzoate-d4 is used in a wide range of scientific research applications:
Chemistry: Used as a labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies due to its unique isotopic properties.
Industry: Utilized in the development of advanced materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Methyl 2,5-bis(trifluoroethoxy)benzoate-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s metabolic stability and reactivity, leading to altered biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,5-bis(trifluoroethoxy)benzoate: The non-deuterated version of the compound.
Methyl 2,5-bis(trifluoroethoxy)benzoate-d3: A partially deuterated version with three deuterium atoms.
Methyl 2,5-bis(trifluoroethoxy)benzoate-d6: A fully deuterated version with six deuterium atoms.
Uniqueness
Methyl 2,5-bis(trifluoroethoxy)benzoate-d4 is unique due to its specific deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of four deuterium atoms offers a balance between isotopic labeling and maintaining the compound’s original properties.
Properties
Molecular Formula |
C14H14F6O4 |
|---|---|
Molecular Weight |
364.27 g/mol |
IUPAC Name |
methyl 2,5-bis(2,2-dideuterio-3,3,3-trifluoropropoxy)benzoate |
InChI |
InChI=1S/C14H14F6O4/c1-22-12(21)10-8-9(23-6-4-13(15,16)17)2-3-11(10)24-7-5-14(18,19)20/h2-3,8H,4-7H2,1H3/i4D2,5D2 |
InChI Key |
RTHAZRDGXGHJHA-CQOLUAMGSA-N |
Isomeric SMILES |
[2H]C([2H])(COC1=CC(=C(C=C1)OCC([2H])([2H])C(F)(F)F)C(=O)OC)C(F)(F)F |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OCCC(F)(F)F)OCCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















